molecular formula C19H23Cl2N3OS B15188738 Benzenamine, N,N-dimethyl-2-(((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride CAS No. 123842-24-0

Benzenamine, N,N-dimethyl-2-(((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride

Cat. No.: B15188738
CAS No.: 123842-24-0
M. Wt: 412.4 g/mol
InChI Key: ZVNRJQWIUAIUNW-UHFFFAOYSA-N
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Description

Benzenamine, N,N-dimethyl-2-(((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride is a complex organic compound characterized by a multifaceted molecular structure. Its synthesis and applications span several fields, including chemistry, biology, medicine, and industry, making it a compound of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step chemical reactions starting from simpler aromatic compounds. Typical synthetic routes may include the alkylation of benzenamine with the appropriate halide to introduce the N,N-dimethyl functional group, followed by the introduction of the imidazole-thiomethyl moiety. The final product, a dihydrochloride salt, is obtained through the neutralization of the base with hydrochloric acid.

Industrial Production Methods: Industrial production methods for such compounds usually employ optimized reaction conditions to maximize yield and purity, involving large-scale batch reactors and continuous flow systems. Parameters like temperature, pressure, solvents, and catalysts are precisely controlled to ensure efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction processes can reverse oxidative modifications or alter the imidazole ring structure.

  • Substitution: The aromatic ring can participate in various electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophilic species (e.g., bromine) are commonly used. Conditions vary from mild to harsh, depending on the desired transformation.

Major Products:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Altered imidazole derivatives.

  • Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

This compound has diverse scientific research applications:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

  • Biology: Serves as a molecular probe in biochemical assays to investigate enzyme activity and protein interactions.

  • Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

  • Industry: Employed in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of this compound typically involves interactions with molecular targets such as enzymes or receptors. Its effects are mediated through pathways involving covalent bonding to target molecules or reversible interactions, leading to alterations in biological function or signaling pathways.

Comparison with Similar Compounds

Compared to other benzenamine derivatives and imidazole-thiomethyl compounds, Benzenamine, N,N-dimethyl-2-(((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride stands out due to its unique combination of functional groups, which imparts distinctive chemical reactivity and biological activity. Similar compounds might include:

  • Benzenamine derivatives: Such as aniline and N,N-dimethylaniline.

  • Imidazole-thiomethyl compounds: Including various imidazole-based pharmaceuticals.

This uniqueness allows it to be a versatile tool in scientific research and practical applications, distinguishing it from related compounds that may lack such a comprehensive range of functional properties.

Properties

CAS No.

123842-24-0

Molecular Formula

C19H23Cl2N3OS

Molecular Weight

412.4 g/mol

IUPAC Name

2-[[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylmethyl]-N,N-dimethylaniline;dihydrochloride

InChI

InChI=1S/C19H21N3OS.2ClH/c1-21(2)18-7-5-4-6-15(18)14-24-19-20-12-13-22(19)16-8-10-17(23-3)11-9-16;;/h4-13H,14H2,1-3H3;2*1H

InChI Key

ZVNRJQWIUAIUNW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1CSC2=NC=CN2C3=CC=C(C=C3)OC.Cl.Cl

Origin of Product

United States

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